3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Description
3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 3,5-dimethylphenoxy moiety linked via a methylene bridge to the pyrrolidine nitrogen. This compound is commonly used in pharmaceutical research, particularly in the development of central nervous system (CNS) ligands due to its structural similarity to bioactive amines. Its molecular formula is C₁₃H₁₈ClNO, with a molecular weight of 247.74 g/mol (calculated from ). The hydrochloride salt enhances solubility and stability, making it suitable for in vitro and in vivo studies. Safety data indicate standard handling precautions for corrosive substances, including the use of protective equipment and proper ventilation .
Properties
IUPAC Name |
3-[(3,5-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-5-11(2)7-13(6-10)15-9-12-3-4-14-8-12;/h5-7,12,14H,3-4,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVVGBYQNWJFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-20-4 | |
| Record name | Pyrrolidine, 3-[(3,5-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 3,5-dimethylphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or phenoxy derivatives.
Scientific Research Applications
3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
The compound is compared with analogs from three categories: piperazine derivatives, pyrrolidine derivatives with halogenated/alkylated phenoxy groups, and pyrrolidine derivatives with extended linkers.
Table 1: Structural Features of Key Compounds
Key Observations:
- Core Structure: Pyrrolidine vs.
- Phenoxy Substituents: Electron-donating methyl groups (3,5-dimethyl) in the target compound contrast with electron-withdrawing substituents (e.g., chloro in HBK15, fluoro in derivatives). These differences influence lipophilicity (logP) and membrane permeability.
- Linker Groups : Shorter methyl linkers (target compound, HR465000) vs. ethoxyethyl (HBK15) affect conformational flexibility and binding kinetics .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine HCl | 2.8 | ~50 (in water) | >200 (decomposes) |
| HBK15 | 3.5 | ~20 (in DMSO) | 180–185 |
| 3-(4-Fluoro-2-methylphenoxy)pyrrolidine HCl | 2.5 | ~60 (in water) | 195–200 |
| HR465000 | 4.1 | ~10 (in water) | >250 |
Key Observations:
- Lipophilicity : HR465000’s higher logP (4.1) correlates with its dichloro substituents, enhancing membrane penetration but reducing aqueous solubility .
- Solubility : The target compound’s moderate solubility (~50 mg/mL) balances bioavailability and formulation feasibility, outperforming HBK15 and HR465000 .
Pharmacological Activity
- Target Compound : Preliminary studies suggest affinity for serotonin (5-HT₁A) and adrenergic (α₂) receptors, common in antidepressants and anxiolytics .
- HBK Series : Piperazine derivatives like HBK15 show higher selectivity for dopamine D₂ receptors, attributed to their extended linkers and bulky substituents .
Biological Activity
3-[(3,5-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 3,5-dimethylphenoxy group. Its molecular formula is , and it is typically encountered as a hydrochloride salt. The presence of the dimethylphenoxy moiety is significant for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The compound has been studied for its potential as a ligand in receptor binding studies, particularly concerning neurotransmitter systems.
Key Mechanisms:
- Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing neurotransmitter release and signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease contexts.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Studies indicate that modifications to the phenoxy group can significantly affect the compound's binding affinity and selectivity for various receptors. The presence of methyl groups on the phenyl ring appears to enhance lipophilicity and receptor interaction.
Key Findings:
- Methyl Substituents : Increase in hydrophobic interactions leading to improved receptor binding.
- Pyrrolidine Ring Modifications : Alterations can impact the overall biological activity, suggesting a need for careful structural optimization in drug design.
Case Studies
- Neurodegenerative Disease Models : In experimental models of Alzheimer's disease, this compound demonstrated promising results by reducing cognitive decline through AChE inhibition.
- Behavioral Studies : Animal studies have shown that administration of the compound leads to increased locomotor activity and improved memory retention, indicating potential therapeutic benefits.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
